N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that falls within the sulfonamide class of compounds. These molecules are characterized by the presence of a sulfonamide group (–SO2NH2) and are known for their diverse applications in pharmaceuticals, agrochemicals, and dye industries due to their broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.
Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation:
Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.
Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.
Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).
Major Products
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:
Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.
Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.
Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action typically involves:
Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.
Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Antibiotics: : Such as sulfamethoxazole, which also inhibit bacterial growth by targeting folic acid synthesis.
Isoquinoline Derivatives: : Like papaverine, known for their effects on smooth muscle relaxation.
Benzodioxine Compounds: : These compounds are similar in structure but may differ in their functional groups, leading to diverse biological activities.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of structural features, which confer distinct biochemical properties and potential applications. Its dual sulfonamide groups and complex aromatic structures enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in research and industrial applications.
There's your detailed article! What stands out to you?
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYTQSFIYCBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.